![molecular formula C13H14N2OSi B14244870 Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- CAS No. 393165-19-0](/img/structure/B14244870.png)
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trimethylsilyl-ethynyl group and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper, where 2-bromo-3-(pentamethyldisilanyl)pyridine reacts with ethynylbenzene derivatives . The reaction conditions include the use of PdCl₂(PPh₃)₂ and CuI as catalysts, and the reaction proceeds through intramolecular trans-bis-silylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isoxazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but lacks the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is unique due to the presence of both the trimethylsilyl-ethynyl group and the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
393165-19-0 |
|---|---|
Molekularformel |
C13H14N2OSi |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
trimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C13H14N2OSi/c1-17(2,3)9-7-11-10-13(15-16-11)12-6-4-5-8-14-12/h4-6,8,10H,1-3H3 |
InChI-Schlüssel |
MLHXRKSJOOSQAR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=NO1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


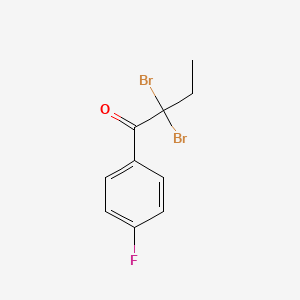
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
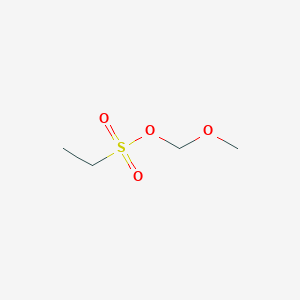
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
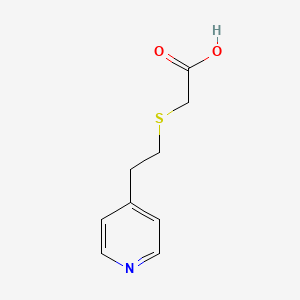
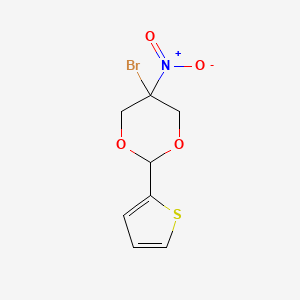
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
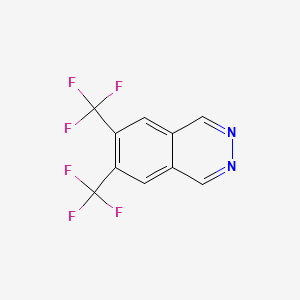
![Ethyl [(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetate](/img/structure/B14244846.png)
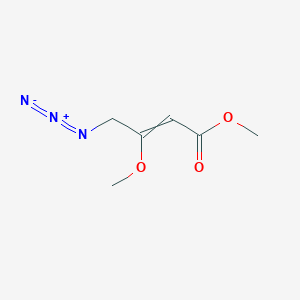
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
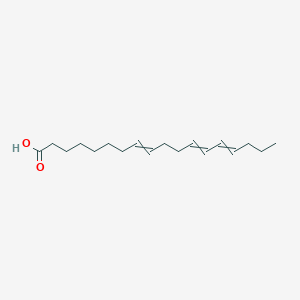
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
